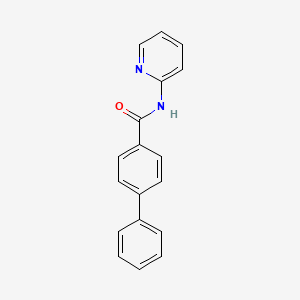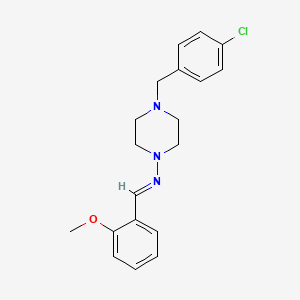![molecular formula C15H22N2O3S B5549073 N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide involves complex chemical processes, focusing on the optimization of core scaffold components to achieve desired biological activities. For instance, the design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the intricate process of modifying benzamide and central ring components to achieve in vivo activity in a rodent model (Cioffi et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is meticulously analyzed to understand their biological efficacy and interaction with biological targets. Crystal structure and Hirshfeld surface analysis, for example, provide insights into the molecular interactions and stability of the compound, which are crucial for its biological activity and pharmacokinetic properties (Etsè et al., 2019).
Chemical Reactions and Properties
Compounds like this compound undergo various chemical reactions that define their chemical properties. The synthesis processes often involve reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, and methylation, which collectively contribute to the compound's functional versatility and potential as a pharmacological agent (Yang Jian-she, 2009).
科学的研究の応用
Synthesis Techniques
One area of research involves the development of synthesis techniques for compounds with structural similarities or functionalities to N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide. For instance, a study by Vedejs and Kongkittingam (2000) described the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides, highlighting efficient coupling and methylation steps allowing purification by extraction (Vedejs & Kongkittingam, 2000). Similarly, Sañudo et al. (2006) synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas, showing the versatility of sulfonamide group applications in synthetic chemistry (Sañudo et al., 2006).
Material Science Applications
In material science, the synthesis and characterization of novel polymers for applications such as water purification and desalination have been explored. Padaki et al. (2012) investigated the synthesis of poly sulphonyl amino benzamide (PSAB) and methyalated poly sulphonyl amino benzamide (mPSAB) polymer, focusing on their use in polysulfone composite membranes for sea water desalination. These membranes demonstrated significant salt rejection rates, indicating the compound's potential utility in enhancing water purification technologies (Padaki et al., 2012).
Biological and Medicinal Chemistry
In the realm of biological and medicinal chemistry, research has been directed towards evaluating the biological activity of sulfonamide derivatives. Konovalova et al. (2021) synthesized N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and assessed their antimicrobial properties. Although the study showed low activity against certain bacteria and fungi, it underlines the ongoing interest in sulfonamide derivatives for potential antibacterial and antifungal applications (Konovalova et al., 2021).
特性
IUPAC Name |
N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-21(19,20)16-11-12-7-9-13(10-8-12)15(18)17-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBATXOJBTZLBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)